molecular formula C8H7BrN4O B1405565 8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 1427460-78-3

8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No.: B1405565
CAS No.: 1427460-78-3
M. Wt: 255.07 g/mol
InChI Key: VSZJTJAJZREQSZ-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide is a useful research compound. Its molecular formula is C8H7BrN4O and its molecular weight is 255.07 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as hydrolases and oxidoreductases, which are involved in various metabolic pathways . The interactions between this compound and these enzymes often involve hydrogen bonding and hydrophobic interactions, leading to changes in enzyme activity and subsequent biochemical reactions.

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, this compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes, which in turn influence gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time due to its stability and degradation . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to have therapeutic effects, such as anticonvulsant and anti-inflammatory activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic activity. Additionally, this compound can affect the activity of cofactors, such as NADH and FADH2, which are essential for energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, this compound can bind to proteins in the cytoplasm and nucleus, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The localization of this compound can also affect its activity and function, as it interacts with different biomolecules in various subcellular environments.

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-6-3-5(8(14)12-10)4-13-2-1-11-7(6)13/h1-4H,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZJTJAJZREQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.